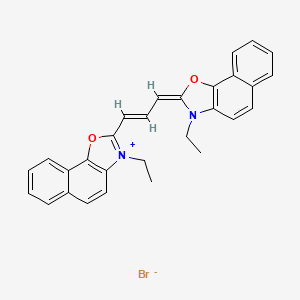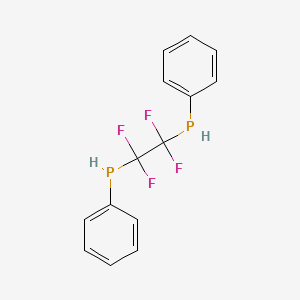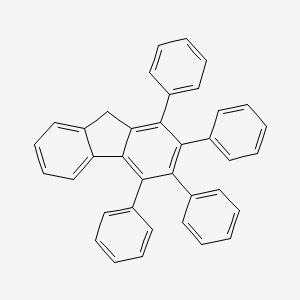
9H-Fluorene, 1,2,3,4-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraphenyl-9H-fluorene is an organic compound with the molecular formula C37H26. It is a derivative of fluorene, characterized by the presence of four phenyl groups attached to the fluorene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenyl-9H-fluorene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where tetraphenylcyclopentadienone reacts with benzyne intermediates. This reaction typically requires high temperatures and the presence of a suitable solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-tetraphenyl-9H-fluorene are not widely documented, the synthesis generally follows the principles of organic synthesis, involving large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetraphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, hydrofluorenes, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetraphenyl-9H-fluorene involves its interaction with various molecular targets and pathways. In electronic applications, its photophysical properties are attributed to the conjugated π-electron system, which allows for efficient light absorption and emission. In biological systems, the compound’s derivatives may interact with cellular components, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetraphenylnaphthalene
- Tetraphenylcyclopentadienone
- 9-Benzyl-1,2,3,4-tetraphenyl-9H-fluorene
Uniqueness
1,2,3,4-Tetraphenyl-9H-fluorene stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, particularly in the field of organic electronics .
Eigenschaften
CAS-Nummer |
64465-03-8 |
|---|---|
Molekularformel |
C37H26 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
1,2,3,4-tetraphenyl-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-5-15-26(16-6-1)33-32-25-30-23-13-14-24-31(30)37(32)36(29-21-11-4-12-22-29)35(28-19-9-3-10-20-28)34(33)27-17-7-2-8-18-27/h1-24H,25H2 |
InChI-Schlüssel |
QONRTBCNEUXEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
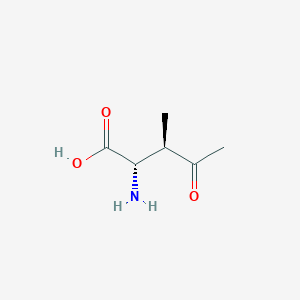
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
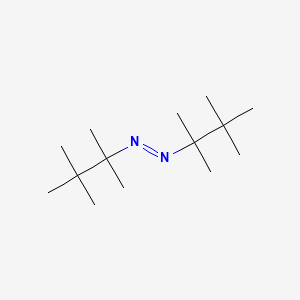
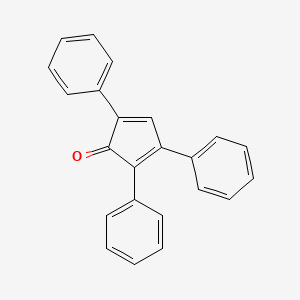
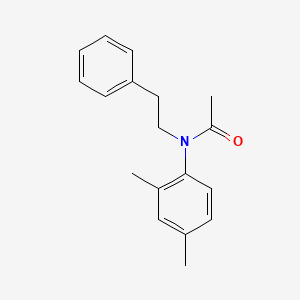

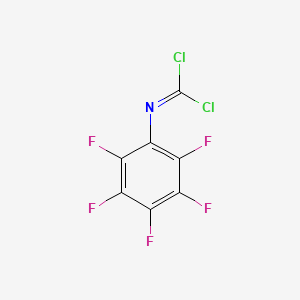
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
